molecular formula C17H17N3 B8722813 N-(4-Ethylphenyl)-2-methylquinazolin-4-amine CAS No. 827031-13-0

N-(4-Ethylphenyl)-2-methylquinazolin-4-amine

Cat. No. B8722813
M. Wt: 263.34 g/mol
InChI Key: MSJDZQAPAIGAFY-UHFFFAOYSA-N
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Patent
US07618975B2

Procedure details

The title compound was prepared from (4-ethyl-phenyl)-(2-methyl-quinazolin-4-yl)-amine (122 mg, 0.46 mmol) and methyl iodide (0.2 ml, 3.25 mmol) by a procedure similar to example 36. 1H NMR (CDCl3): 7.74 (d, J=8.1 Hz, 1H), 7.54-7.49 (m, 1H), 7.19 (d, J=8.4 Hz, 2H), 7.09-6.92 (m, 4H), 3.61 (s, 3H), 2.73-2.63 (m, 5H), 1.26 (d, J=7.5 Hz, 3H).
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[N:13]=[C:12]([CH3:20])[N:11]=2)=[CH:5][CH:4]=1)[CH3:2].[CH3:21]I>>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([N:9]([C:10]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[N:13]=[C:12]([CH3:20])[N:11]=2)[CH3:21])=[CH:7][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
122 mg
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)NC1=NC(=NC2=CC=CC=C12)C
Name
Quantity
0.2 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)N(C)C1=NC(=NC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.